molecular formula C8H8N2OS B8732206 2-Amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazine

2-Amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazine

Cat. No. B8732206
M. Wt: 180.23 g/mol
InChI Key: MFJBNCSJXFYMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazine is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2-amino-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H8N2OS/c9-7-8(11)10-5-3-1-2-4-6(5)12-7/h1-4,7H,9H2,(H,10,11)

InChI Key

MFJBNCSJXFYMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous ammonia gas was bubbled for one hour through a suspension of 500 mg (2.5 mmol) of 2-chloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazine (prepared by the method of Worley, et al; J. Org. Chem., 40, 1731-1734 (1975)) in 5 mL of methylene chloride. The mixture was filtered through Celite and the filtrate evaporated under vacuum. The residue was triturated with 20 mL of chloroform, filtered and the filtrate evaporated under vacuum. Purification by flash chromatography on silica, eluting with ethyl acetate, afforded 185 mg (1.0 mmol, 41%) of the product. 1H NMR (200 MHz, CDCl3): 2.00 (br s,2H), 4.68 (br s,1H), 6.9-7.4 (m,4H), 9.05 (br s,1H). FAB-MS: calculated for C8H8N2OS 180; found 181 (M+h,54%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
41%

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